2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-23-15-4-3-9(5-16(15)24-2)13-8-14(21-20-13)11-6-10(18)7-12(19)17(11)22/h3-7,13,20,22H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXZANQZYNHAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (Cl): The 2,4-dichlorophenol moiety in the target compound enhances antibacterial activity compared to non-halogenated analogues (e.g., compound 10b) .
Methoxy vs. Hydroxy Groups : The 3,4-dimethoxyphenyl substituent increases lipophilicity and may enhance cytotoxicity (as seen in 4e ) compared to hydroxylated derivatives like 3d .
Heterocyclic Core: Pyrazoline-pyranone hybrids (e.g., 10b) exhibit lower antimicrobial activity than pyrazoline-imidazolone derivatives (e.g., 5), suggesting the imidazolone ring improves target binding .
Antibacterial Activity
The target compound’s dichlorophenol group aligns with antibacterial imidazolone derivatives reported by Bhade et al., which showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . However, its activity may be reduced compared to imidazolone-containing analogues due to the absence of a fused nitrogen-rich ring.
Antioxidant Potential
Pyrazolyl-phenol derivatives (e.g., 2-[5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) demonstrate strong DPPH radical scavenging (IC₅₀: 12–18 µM), attributed to the phenolic –OH group . The target compound’s 2,4-dichloro substitution may reduce antioxidant efficacy compared to hydroxylated analogues like curcumin derivatives .
Cytotoxicity
Compounds with 3,4-dimethoxyphenyl groups (e.g., 4e ) exhibit cytotoxicity against OSCC (IC₅₀: 14–22 µM) by disrupting cellular redox balance . The target compound’s dichloro substituents may further enhance this effect, though direct evidence is lacking.
Biological Activity
2,4-Dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dichlorophenol core substituted with a pyrazole moiety. The presence of the dimethoxyphenyl group enhances its biological interactions.
Pharmacological Activity
Research indicates that compounds containing the pyrazole nucleus exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has demonstrated promising results in various studies.
Anti-inflammatory Activity
A study highlighted that derivatives of pyrazole exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound showed inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
Antimicrobial Activity
In vitro studies have reported that related pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds were tested against Mycobacterium tuberculosis and demonstrated significant inhibition at low concentrations .
The biological activity of this compound is attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines like TNF-α and IL-6.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, contributing to their anti-inflammatory effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, and how are intermediates characterized?
The compound is synthesized via multi-step reactions starting with chalcone derivatives and substituted hydrazines. A typical procedure involves refluxing chalcone precursors (e.g., 3,4-dimethoxyphenylprop-2-en-1-one) with hydrazine derivatives in ethanol for 6–12 hours under controlled temperature (70–80°C) . Key intermediates are purified via crystallization (e.g., methanol) and monitored using thin-layer chromatography (TLC) . Final product purity is confirmed via -NMR (e.g., δ 3.1–7.5 ppm for pyrazole and aromatic protons) and IR spectroscopy (e.g., 3150–3450 cm for phenolic -OH stretches) .
Q. How do structural features like the pyrazole ring and substituents influence the compound’s reactivity and stability?
The pyrazole core contributes to planarity and hydrogen-bonding interactions, while the 3,4-dimethoxyphenyl group enhances lipophilicity, improving membrane permeability . The dichlorophenol moiety increases acidity (pKa ~8–10), enabling pH-dependent solubility. Stability studies in DMSO or aqueous buffers (pH 7.4) should track degradation via HPLC or UV-Vis spectroscopy, with attention to hydrolytic cleavage of the pyrazoline ring under acidic conditions .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR : -NMR resolves diastereotopic protons in the pyrazoline ring (δ 3.1–3.7 ppm) and aromatic substituents (δ 6.8–7.5 ppm). -NMR confirms carbonyl and quaternary carbons .
- IR : Peaks at 1480–1600 cm indicate aromatic C=C bonds, while 3150–3450 cm corresponds to phenolic -OH and N-H stretches .
- Mass Spectrometry : ESI-MS (m/z ~450–500) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazoline derivatives with varying substituents?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) may enhance enzyme inhibition, while methoxy groups improve bioavailability . Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing -OCH with -CF) and standardized assays (e.g., IC in MCF-7 cells) can clarify mechanisms .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like cyclooxygenase-2 (COX-2) or topoisomerase II. Key steps include:
- Generating 3D structures with Gaussian 09 (B3LYP/6-31G* basis set).
- Validating docking poses against crystallographic data (PDB: 5KIR) .
- Calculating binding free energies (MM-PBSA) to prioritize derivatives for synthesis .
Q. How can researchers optimize pharmacokinetic properties like solubility and metabolic stability?
- LogP Measurement : Use shake-flask methods to assess partition coefficients (LogP ~3.5–4.5 indicates balanced lipophilicity) .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Structural modifications (e.g., replacing -Cl with -F) reduce CYP450-mediated oxidation .
Q. What experimental designs are suitable for elucidating mechanisms of action in complex biological systems?
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells.
- Proteomics : SILAC labeling quantifies changes in protein expression (e.g., caspase-3 activation).
- Kinase Profiling : Use PamStation®12 to screen inhibition across 100+ kinases .
Q. How can green chemistry principles be applied to improve the compound’s synthetic yield and sustainability?
Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, in cyclocondensation steps . Catalytic methods (e.g., FeO-supported palladium) reduce reaction times and waste .
Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via UPLC-PDA .
- Lyophilization : Test stability in lyophilized vs. solution states using accelerated stability protocols .
Q. How can multi-target drug discovery approaches leverage this compound’s hybrid structure?
Design hybrid analogs by conjugating the pyrazoline core with pharmacophores like coumarin (anticoagulant) or triazole (antifungal). Evaluate polypharmacology via network pharmacology tools (e.g., SwissTargetPrediction) and validate with in vitro bioassays (e.g., dual COX-2/5-LOX inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
